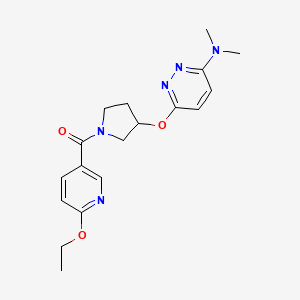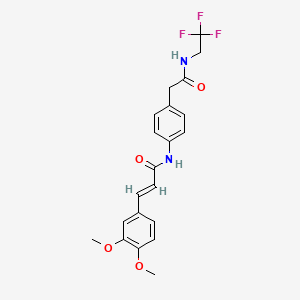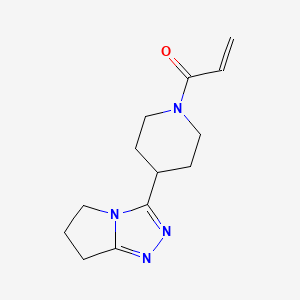
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2,4-dimethoxybenzoate” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .
Physical and Chemical Properties The predicted data for this compound is generated using the US Environmental Protection Agency’s EPISuite™. The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) is 1.99. The boiling point is estimated to be 270.34°C (Adapted Stein & Brown method), and the melting point is estimated to be 55.87°C (Mean or Weighted MP). The vapor pressure (VP) at 25°C is estimated to be 0.00481 mm Hg (Modified Grain method) .
Scientific Research Applications
Oxidation and Nitroso-Compound Formation
Research has explored the oxidation of substituted anilines, such as 2,6-Difluoroaniline, to nitroso-compounds using peroxybenzoic acid. This chemical reaction demonstrates the utility of difluorobenzyl derivatives in synthesizing complex organic molecules with potential applications in material science and chemical synthesis (Nunno, Florio, & Todesco, 1970).
Fluorescent Molecule Synthesis
Another study focused on synthesizing 2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines from 2-oxo derivatives. These molecules exhibit high fluorescence, making them suitable for linking to biomolecules and biopolymers, with potential applications in bioimaging and diagnostics (Stadlbauer, Avhale, Badgujar, & Uray, 2009).
Carcinogen Quantification in Food
A gas chromatographic-mass spectrometric assay was developed to measure specific carcinogens in food, demonstrating the critical role of chemical analysis in food safety and public health (Murray, Lynch, Knize, & Gooderham, 1993).
Nitrogen and Carbon Nucleophilicity Assessment
The nucleophilicities of various 2-aminothiazoles were assessed through reactions with superelectrophilic compounds. This research has implications for understanding chemical reactivity and designing new reactions for synthetic chemistry (Forlani, Tocke, Del Vecchio, Lakhdar, Goumont, & Terrier, 2006).
Microbial and Rat Metabolites of Herbicides
Studies on triflusulfuron methyl, a new sugar beet herbicide, revealed its rapid microbial metabolism and excretion by rats, highlighting the importance of understanding environmental and biological degradation pathways for agricultural chemicals (Dietrich, Reiser, & Stieglitz, 1995).
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5/c1-24-15-6-4-11(7-16(15)25-2)18(23)26-10-17(22)21-9-12-3-5-13(19)8-14(12)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFODJOBHAZTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)

![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)
![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)

![6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523950.png)

![4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523953.png)

